ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate
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Overview
Description
Ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate is a chemical compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl ester group and a methyl-substituted oxazole ring.
Scientific Research Applications
Ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-aminobenzoic acid with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,5-diones, while substitution reactions can produce a variety of functionalized oxazole derivatives .
Comparison with Similar Compounds
- 5-Ethylbenzo[d]oxazol-2(3H)-one
- 6-Acetylbenzo[d]oxazol-2(3H)-one
- 5-Chloro-6-methylbenzo[d]oxazol-2(3H)-one
Comparison: Ethyl 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)acetate is unique due to its ethyl ester group and specific substitution pattern on the oxazole ring. This structural uniqueness imparts distinct chemical and biological properties compared to other oxazole derivatives. For instance, the presence of the ethyl ester group can influence the compound’s solubility and reactivity, making it suitable for specific synthetic and medicinal applications .
Properties
IUPAC Name |
ethyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-3-16-11(14)7-13-9-6-8(2)4-5-10(9)17-12(13)15/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIXTIKZEOGSPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC(=C2)C)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24796337 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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